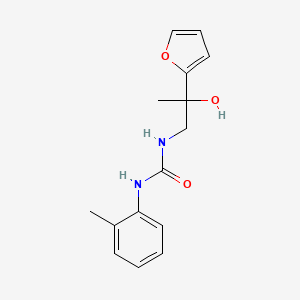

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a urea derivative, and its chemical formula is C16H18N2O3.

Scientific Research Applications

Asymmetric Total Synthesis

A study by Baudat and Vogel (1994) explores the asymmetric total synthesis of a self-defensive agent against rice-blast disease, involving the Diels-Alder adduct of furan, indicating the role of furan derivatives in agricultural chemical synthesis (Baudat & Vogel, 1994).

Polyurethanes and Polyurethane-Ureas

Research by Prasath et al. (2000) investigates divalent metal salts of mono(hydroxybutyl)hexolate and their application in synthesizing flame-retardant metal-containing polyurethanes and polyurethane-ureas, highlighting the versatility of urea derivatives in materials science (Prasath, Vijayanand, & Nanjundan, 2000).

Biobased Polyesters

Jiang et al. (2014) discuss the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, which is significant for developing sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Selective Oxidation for Polymer Industry

A study by Jain et al. (2015) introduces an efficient catalyst for the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid, a key compound in the polymer industry for manufacturing polyesters, polyamides, and polyurethanes (Jain, Jonnalagadda, Ramanujachary, & Mugweru, 2015).

Synthesis and Bioactivity

Donlawson et al. (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and evaluated its bioactivity against various pathogens, demonstrating the potential of furan-urea derivatives in medicinal chemistry (Donlawson, Nweneka, Orie, & Okah, 2020).

properties

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-11-6-3-4-7-12(11)17-14(18)16-10-15(2,19)13-8-5-9-20-13/h3-9,19H,10H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOKOKNBQADHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide](/img/structure/B2985451.png)

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985453.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide](/img/structure/B2985454.png)

![N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985455.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B2985457.png)

![5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2985460.png)

![N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2985466.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985473.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2985474.png)